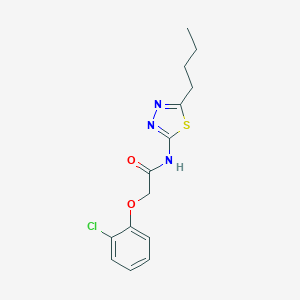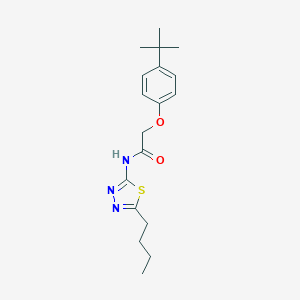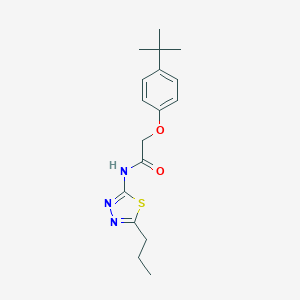![molecular formula C21H20ClF3N2O5 B284652 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone, also known as CT-322, is a small molecule inhibitor that selectively targets vascular endothelial growth factor (VEGF) receptors. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Wirkmechanismus
5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone selectively targets VEGF receptors, specifically VEGFR-2, which is overexpressed in many types of cancer. By inhibiting VEGFR-2 signaling, this compound blocks the formation of new blood vessels and reduces the supply of nutrients and oxygen to tumors, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects
In addition to its anti-angiogenic effects, this compound has been shown to have other biochemical and physiological effects, including the induction of tumor cell apoptosis, inhibition of tumor cell migration and invasion, and modulation of immune cell function. These effects may contribute to its overall anti-tumor activity and potential use in combination with other cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone for lab experiments include its high selectivity for VEGFR-2 and its ability to inhibit angiogenesis and tumor growth in animal models. However, the limitations of this compound include its relatively short half-life and the potential for the development of resistance to VEGFR inhibitors over time.
Zukünftige Richtungen
For the study of 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone include the development of more potent and selective VEGFR inhibitors, the identification of biomarkers that can predict patient response to treatment, and the exploration of combination therapies that can enhance the anti-tumor activity of this compound. Additionally, the potential use of this compound in other diseases characterized by abnormal angiogenesis, such as macular degeneration and diabetic retinopathy, is an area of ongoing research.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets VEGF receptors and has shown potential for use in cancer therapy. Further research is needed to fully understand its mechanism of action, optimize its use in combination with other therapies, and explore its potential use in other diseases characterized by abnormal angiogenesis.
Synthesemethoden
The synthesis of 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone involves the use of several chemical reactions, including the coupling of 2-chlorobenzyl alcohol with 3-methoxyphenylacetic acid, followed by the condensation of the resulting intermediate with 5-acetyl-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has been extensively studied for its potential use in cancer therapy, particularly in the treatment of solid tumors such as breast, lung, and colon cancer. Preclinical studies have shown that this compound can inhibit tumor growth and angiogenesis in animal models, and clinical trials have demonstrated its safety and efficacy in combination with chemotherapy and other targeted therapies.
Eigenschaften
Molekularformel |
C21H20ClF3N2O5 |
|---|---|
Molekulargewicht |
472.8 g/mol |
IUPAC-Name |
5-acetyl-6-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C21H20ClF3N2O5/c1-11(28)17-18(26-19(29)27-20(17,30)21(23,24)25)12-7-8-15(16(9-12)31-2)32-10-13-5-3-4-6-14(13)22/h3-9,17-18,30H,10H2,1-2H3,(H2,26,27,29) |
InChI-Schlüssel |
QVMGRWGMCXRVJN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC |
Kanonische SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)


![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)




![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)



